tert-Butylmagnesium chloride
Overview
Description
Tert-Butylmagnesium chloride is a Grignard reagent, a type of organomagnesium compound used extensively in organic synthesis. It is typically represented by the formula (CH₃)₃CMgCl and is known for its reactivity and utility in forming carbon-carbon bonds.
Synthesis Analysis
The synthesis of tert-butylmagnesium chloride can be achieved through various routes. For instance, a dimagnesiated aromatic compound was synthesized by treating a chloromercurio compound with methylmagnesium chloride, indicating the potential for tert-butylmagnesium chloride to participate in similar reactions . Additionally, tert-butylmagnesium amides have been synthesized through tert-butyl metathesis with tert-butyllithium and a butylmagnesium amide or by reacting an alkyl Grignard reagent with a sodium amide . Another study describes the generation of a tert-butyl group on nitrogen by reacting methylmagnesium chloride with a dimethyliminium salt .
Molecular Structure Analysis
The molecular structure of tert-butylmagnesium chloride derivatives has been characterized using X-ray crystallography and NMR spectroscopy. For example, a series of tert-butylmagnesium amides were found to have a common dimeric structure with amido bridges forming a planar (MgN)₂ ring and terminal tert-butyl ligands on the magnesium atoms .
Chemical Reactions Analysis
Tert-butylmagnesium chloride is involved in a variety of chemical reactions. It has been used to synthesize isotactic and stereoblock poly(methyl methacrylates) , to add to chiral 1,2-bisimines for the diastereoselective preparation of unsymmetrical 1,2-diamines , and as a carbon-centered base reagent for the preparation of silyl enol ethers from ketones . The reactivity of tert-butylmagnesium chloride with organotin and organosilicon monochlorides has also been explored, leading to various substituted products . Furthermore, the interaction of tert-butylmagnesium chloride with benzylidene chloride suggests a radical mechanism of electron transfer .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butylmagnesium chloride and its derivatives are influenced by their molecular structure and the conditions under which they are synthesized and reacted. For instance, the stability of [tri(tert-butoxy)silyl]methylmagnesium chloride in THF solution and its equilibrium with bis{[tri(tert-butoxy)silyl]methyl}magnesium demonstrate the compound's sensitivity to its environment . In contrast to tert-butyllithium, tert-butylmagnesium chloride reacts anomalously with esters, which is an important consideration for its use in organic synthesis .
Scientific Research Applications
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Grignard Reactions
- Field : Organic Chemistry
- Application : Tert-Butylmagnesium chloride is a Grignard reagent, a type of organomagnesium compound. Grignard reagents are powerful carbon nucleophiles used for C-C bond formation .
- Method : Grignard reagents can be obtained by the reaction of halogenated hydrocarbons with magnesium metal in anhydrous solvents .
- Results : The use of Grignard reagents in organic synthesis allows for the formation of new carbon-carbon bonds, enabling the creation of a wide range of organic compounds .
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Preparation of tert-Butylsulfinyl Chloride
- Field : Organic Synthesis
- Application : Tert-Butylmagnesium chloride has been used in the preparation of tert-butylsulfinyl chloride .
- Method : The specific method of preparation is not detailed in the sources, but it likely involves a reaction between tert-Butylmagnesium chloride and a suitable sulfinyl chloride precursor .
- Results : The result of this reaction is the formation of tert-butylsulfinyl chloride, a useful reagent in organic synthesis .
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Copper-Catalyzed Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : Tert-Butylmagnesium chloride is involved in copper-catalyzed cross-coupling reactions .
- Method : While the specific method is not detailed in the sources, copper-catalyzed cross-coupling reactions typically involve the reaction of an organomagnesium compound with an organic halide in the presence of a copper catalyst .
- Results : These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
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Grignard Metathesis Reaction
- Field : Organic Chemistry
- Application : Tert-Butylmagnesium chloride can be used in Grignard metathesis reactions . One such reaction involves the formation of 2-bromo-5-magnesiobromo-3-hexylthiophene .
- Method : The specific method is not detailed in the sources, but it likely involves a reaction between 2,5-dibromo-3-hexylthiophene and tert-Butylmagnesium chloride .
- Results : The result of this reaction is the formation of 2-bromo-5-magnesiobromo-3-hexylthiophene .
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Asymmetric Synthesis of Sulfinyl Transfer Agents
- Field : Organic Synthesis
- Application : Tert-Butylmagnesium chloride has been used in the asymmetric synthesis of sulfinyl transfer agents .
- Method : The specific method is not detailed in the sources, but it likely involves the use of cinchona alkaloids quinine and quinidine as chiral auxiliaries .
- Results : The result of this reaction is the formation of sulfinyl transfer agents .
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Preparation of 2-bromo-5-magnesiobromo-3-hexylthiophene
- Field : Organic Chemistry
- Application : Tert-Butylmagnesium chloride can be used in Grignard metathesis reactions . One such reaction involves the formation of 2-bromo-5-magnesiobromo-3-hexylthiophene .
- Method : The specific method is not detailed in the sources, but it likely involves a reaction between 2,5-dibromo-3-hexylthiophene and tert-Butylmagnesium chloride .
- Results : The result of this reaction is the formation of 2-bromo-5-magnesiobromo-3-hexylthiophene .
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Asymmetric Synthesis of Sulfinyl Transfer Agents
- Field : Organic Synthesis
- Application : Tert-Butylmagnesium chloride has been used in the asymmetric synthesis of sulfinyl transfer agents .
- Method : The specific method is not detailed in the sources, but it likely involves the use of cinchona alkaloids quinine and quinidine as chiral auxiliaries .
- Results : The result of this reaction is the formation of sulfinyl transfer agents .
Safety And Hazards
Future Directions
properties
IUPAC Name |
magnesium;2-methylpropane;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.ClH.Mg/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRPUKWAZPZXTO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-](C)C.[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
30-60% Solution in diethyl ether: Liquid; [Sigma-Aldrich MSDS] | |
Record name | tert-Butylmagnesium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21758 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
tert-Butylmagnesium chloride | |
CAS RN |
677-22-5 | |
Record name | tert-butylmagnesium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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